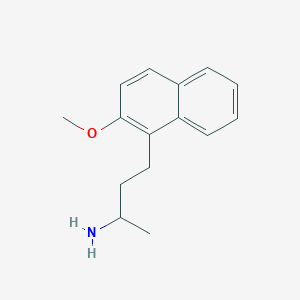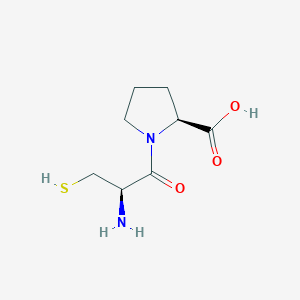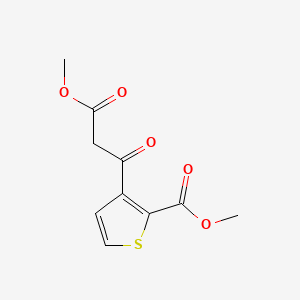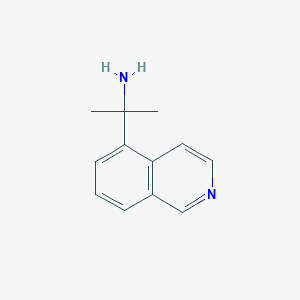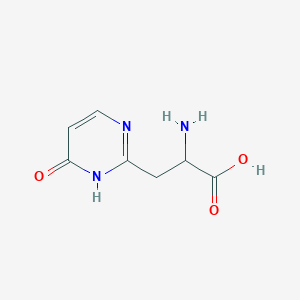
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a pyrimidine ring substituted with a hydroxyl group at the 4-position and an amino group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxypyrimidine-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-oxopyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-amino-3-(4-aminopyrimidin-2-yl)propanoic acid.
Substitution: Formation of 2-amino-3-(4-halopyrimidin-2-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a hydroxyl group.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Features an iodine atom in addition to the hydroxyl group.
Uniqueness
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3842-26-0 |
|---|---|
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3/c8-4(7(12)13)3-5-9-2-1-6(11)10-5/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
PMCIWYPDCBJOCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(NC1=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)

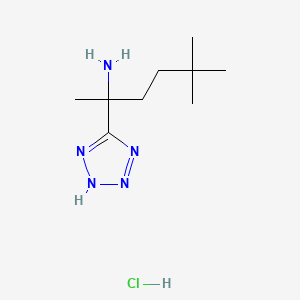
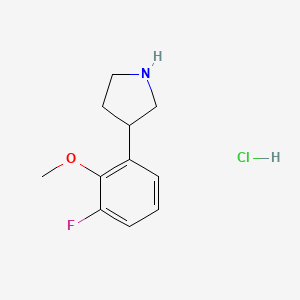
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)

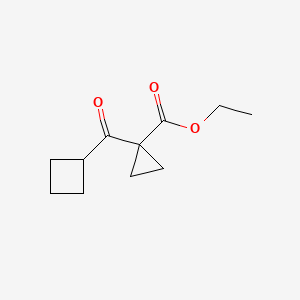

![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
